

α -(4-Nitrophenyl)morpholine as a key intermediate in organic synthesis

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Compound of Interest

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α -(4-Nitrophenyl)morpholine: A Key Intermediate in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

α -(4-Nitrophenyl)morpholine, also known as **4-(4-nitrophenyl)morpholine**, is a versatile synthetic intermediate with significant applications in medicinal chemistry and organic synthesis. Its unique molecular structure, featuring a morpholine ring attached to a nitrophenyl group, makes it a valuable precursor for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of α -(4-Nitrophenyl)morpholine, including its synthesis, key reactions, and its role as a crucial building block in the development of pharmaceuticals such as Apixaban and Rivaroxaban. Detailed experimental protocols, quantitative data, and process visualizations are presented to support researchers in its effective utilization.

Physicochemical Properties and Spectroscopic Data

α -(4-Nitrophenyl)morpholine is a stable crystalline solid.^[1] Its key physicochemical and spectroscopic data are summarized in the tables below, providing a foundational reference for its identification and characterization.

Table 1: Physicochemical Properties of a-(4-Nitrophenyl)morpholine

Property	Value	Reference
CAS Number	10389-51-2	[1]
Molecular Formula	C ₁₀ H ₁₂ N ₂ O ₃	[1][2]
Molecular Weight	208.22 g/mol	[1][3]
Appearance	White to almost white crystalline powder	[1]
Melting Point	151 - 155 °C	[1]
Purity	≥ 98% (GC)	[1]
Storage Conditions	Store at 2 - 8 °C	[1]

Table 2: Spectroscopic Data of a-(4-Nitrophenyl)morpholine

Spectrum	Key Peaks/Shifts	Reference
FT-IR (KBr, cm ⁻¹)	3081.75, 2928.53, 2960.20, 1672.78, 1620.88, 1508.11, 1589.96, 1605.23, 1118.68	[4]
¹ H NMR (DMSO, δ ppm)	2.52-2.56 (m, 2H), 2.87-2.89 (t, 4H), 3.80-3.88 (m, 6H), 5.72-5.75 (s, 1H), 7.51-7.55 (Ar H, 2H), 8.21-8.25 (Ar H, 2H)	[4]
Mass Spec (ESI, m/z)	304 [M + H] ⁺	[4]

Synthesis of a-(4-Nitrophenyl)morpholine

The synthesis of a-(4-Nitrophenyl)morpholine is typically achieved through the nucleophilic aromatic substitution of a para-substituted nitrobenzene with morpholine. A common and efficient method involves the reaction of 4-chloronitrobenzene with morpholine.[5]

Experimental Protocol: Synthesis from 4-Chloronitrobenzene and Morpholine

This protocol is based on the condensation reaction described in the literature.[5]

Materials:

- 4-Chloronitrobenzene
- Morpholine
- Solvent (e.g., neat conditions)

Procedure:

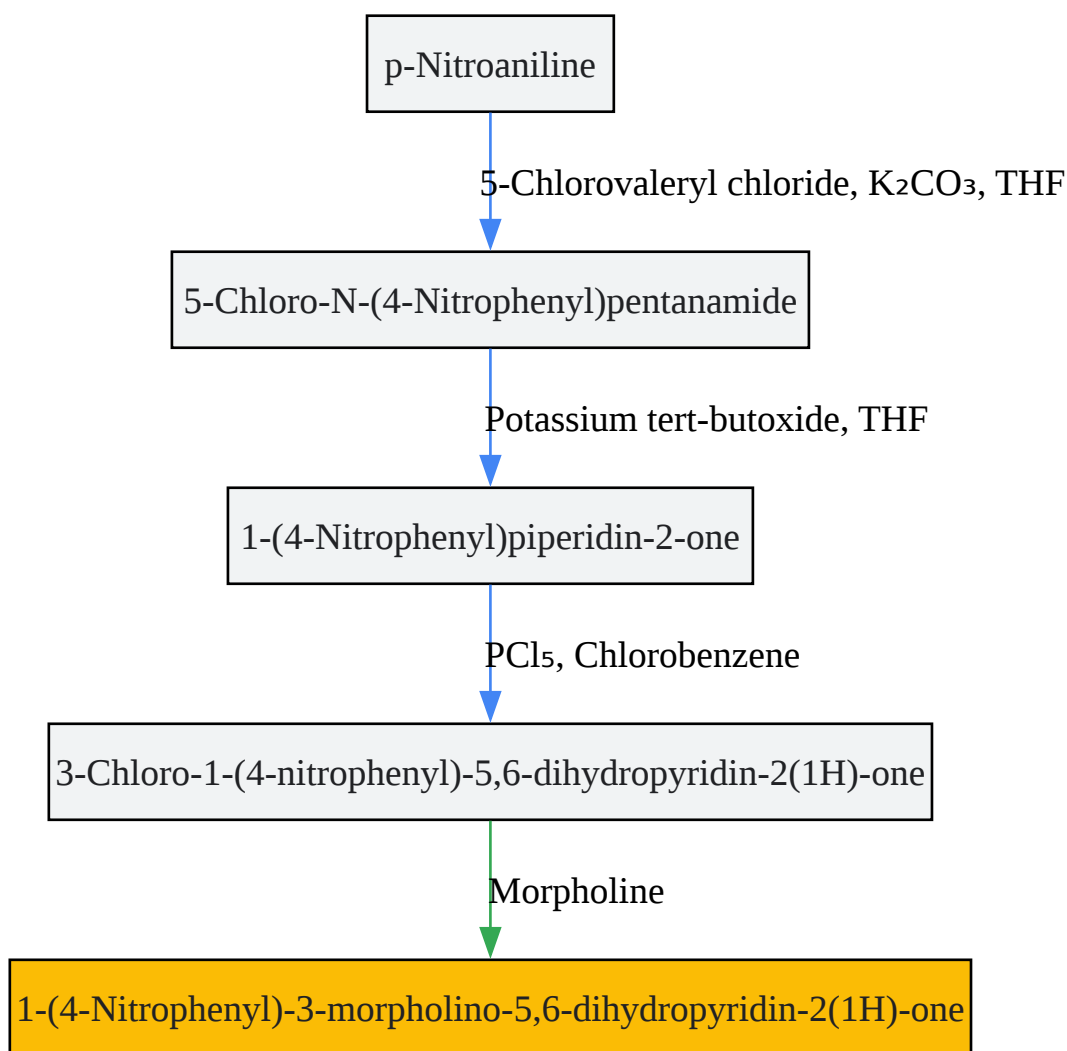
- In a suitable reaction vessel, 4-chloronitrobenzene is reacted with an excess of morpholine.
- The reaction mixture is heated to facilitate the nucleophilic aromatic substitution.
- Reaction completion is monitored by an appropriate technique (e.g., TLC or HPLC).
- Upon completion, the excess morpholine is removed under reduced pressure.
- The crude product is purified by recrystallization from a suitable solvent to yield pure α -(4-Nitrophenyl)morpholine.

Role as a Key Intermediate in Pharmaceutical Synthesis

α -(4-Nitrophenyl)morpholine serves as a critical starting material in the synthesis of several commercially important pharmaceuticals. Its nitro group can be readily reduced to an amine, which then participates in further coupling reactions to build the final drug scaffold.

Synthesis of Apixaban Intermediate

α -(4-Nitrophenyl)morpholine is a precursor to a key intermediate in the synthesis of Apixaban, an anticoagulant.[4] The synthetic pathway involves a series of transformations starting from p-nitroaniline.

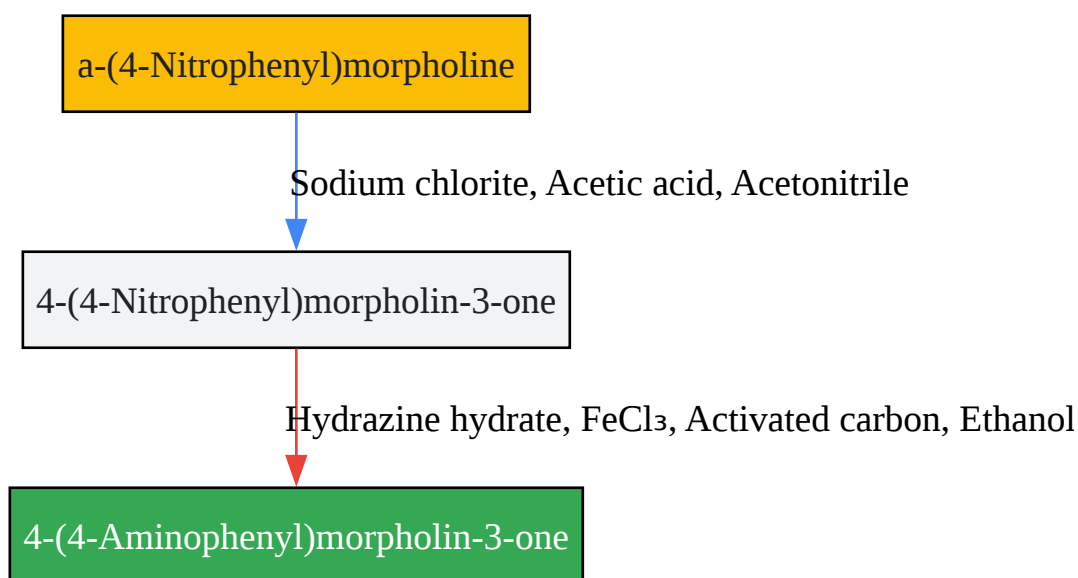


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Caption: Synthetic pathway to a key Apixaban intermediate.

Synthesis of Rivaroxaban Intermediate

α -(4-Nitrophenyl)morpholine is also a key intermediate in the synthesis of Rivaroxaban, another widely used anticoagulant.[5][6] The process involves the oxidation of α -(4-Nitrophenyl)morpholine followed by the reduction of the nitro group.



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Caption: Synthesis of a key Rivaroxaban intermediate.

Key Reactions of a-(4-Nitrophenyl)morpholine

Beyond its role in the synthesis of blockbuster drugs, a-(4-Nitrophenyl)morpholine is a versatile substrate for various organic transformations.

Oxidation to 4-(4-Nitrophenyl)morpholin-3-one

The oxidation of the morpholine ring is a key transformation.

This protocol is adapted from a facile and economically efficient process.^[5]

Materials:

- a-(4-Nitrophenyl)morpholine
- Acetic acid
- Sodium chlorite
- Acetonitrile

- Water
- Saturated aqueous sodium sulfite

Procedure:

- A solution of *a*-(4-Nitrophenyl)morpholine (0.1 mol) and acetic acid (0.03 mol) in acetonitrile (200 mL) is prepared in a three-port round-bottom flask and heated to 50°C.[5]
- A solution of sodium chlorite (>80%, 0.3 mol) in water (65 mL) is added dropwise over 20 minutes. The reaction mixture changes color from brown-red to light yellow.[5]
- The reaction is monitored by TLC or HPLC and is typically complete within 2.5 hours.[5]
- The reaction is quenched with a saturated aqueous solution of sodium sulfite.[5]
- The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield 4-(4-nitrophenyl)morpholin-3-one.[7]

Table 3: Quantitative Data for the Oxidation of *a*-(4-Nitrophenyl)morpholine

Reactant	Product	Reagents	Yield	Purity (HPLC)	Reference
<i>a</i> -(4-Nitrophenyl)morpholine	4-(4-Nitrophenyl)morpholin-3-one	NaClO ₂ , NaH ₂ PO ₄ ·2H ₂ O, Acetonitrile	97.7%	98.3%	[7]

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a fundamental step to introduce a reactive handle for further functionalization, particularly in the synthesis of pharmaceutical ingredients.

This protocol describes the reduction of the nitro group in the oxidized intermediate.[5]

Materials:

- 4-(4-Nitrophenyl)morpholin-3-one
- Anhydrous ferric chloride
- Activated carbon
- Ethanol
- Hydrazine hydrate (80% aqueous solution)

Procedure:

- To a solution of 4-(4-nitrophenyl)morpholin-3-one (0.05 mol) in ethanol (150 mL), anhydrous ferric chloride (7.5 mmol) and activated carbon (5 g) are added.[5]
- The mixture is heated to reflux, and hydrazine hydrate (0.25 mol) is added dropwise over 1 hour.[5]
- The reaction is monitored by TLC and HPLC and is typically complete within 2 hours.[5]
- The activated carbon is removed by filtration.[5]
- The filtrate is concentrated, and the residue is recrystallized from acetonitrile to afford pure 4-(4-aminophenyl)morpholin-3-one.[5]

Applications in Medicinal Chemistry

The 4-aminophenyl morpholine scaffold, readily accessible from α -(4-Nitrophenyl)morpholine, is a privileged structure in medicinal chemistry. It is a key component in the development of various therapeutic agents, including kinase inhibitors, and agents targeting neurological disorders.[1][8] The morpholine moiety often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability.

Conclusion

α -(4-Nitrophenyl)morpholine is a commercially valuable and synthetically versatile intermediate. Its straightforward synthesis and the reactivity of its nitro and morpholine functional groups make it an essential building block in the pharmaceutical industry, most notably in the

production of anticoagulants Apixaban and Rivaroxaban. The detailed protocols and data presented in this guide are intended to facilitate its use in research and development, enabling the efficient synthesis of complex and biologically important molecules.

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